2-Oxo-1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene-7-sulfonyl chloride
Overview
Description
2-Oxo-1-azatricyclo[7310,5,13]trideca-5,7,9(13)-triene-7-sulfonyl chloride is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-azatricyclo[7310,5,13]trideca-5,7,9(13)-triene-7-sulfonyl chloride typically involves multiple steps, starting from simpler organic molecules
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene-7-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the tricyclic structure or the sulfonyl chloride group.
Substitution: The sulfonyl chloride group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce sulfonamides or sulfonate esters.
Scientific Research Applications
2-Oxo-1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene-7-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential medicinal applications include the development of new pharmaceuticals targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Oxo-1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene-7-sulfonyl chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl chloride group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene: A structurally similar compound without the sulfonyl chloride group.
1-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene: Another related compound with slight variations in the tricyclic structure.
Uniqueness
The presence of the sulfonyl chloride group in 2-Oxo-1-azatricyclo[731
Properties
IUPAC Name |
2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S/c13-18(16,17)10-6-8-2-1-5-14-11(15)4-3-9(7-10)12(8)14/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNLFVHFCZPETK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)Cl)CCC(=O)N3C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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